N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a pyrazole ring, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved by the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxin.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of an α-hydroxy ketone with an amide.
Coupling Reactions: The final compound is formed by coupling the intermediate products through various condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the oxazole ring, leading to the formation of dihydrooxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring can lead to the formation of benzodioxin-quinone derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis .
Biology
In biology, the compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it useful in the development of new drugs and diagnostic tools .
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its combination of functional groups can impart desirable characteristics such as conductivity, stability, and reactivity.
Mechanism of Action
The mechanism of action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin ring and have similar chemical properties.
Pyrazole derivatives: Compounds with a pyrazole ring exhibit similar reactivity and biological activity.
Furan derivatives: Compounds with a furan ring are known for their aromaticity and reactivity.
Oxazole derivatives: These compounds share the oxazole ring and have similar chemical and biological properties.
Uniqueness
The uniqueness of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-(furan-2-yl)-1,2-oxazole-3-carboxamide lies in its combination of multiple functional groups, which imparts a unique set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c25-20(15-8-19(29-23-15)17-6-3-7-26-17)22-13-9-21-24(10-13)11-14-12-27-16-4-1-2-5-18(16)28-14/h1-10,14H,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWGYLBJEURQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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